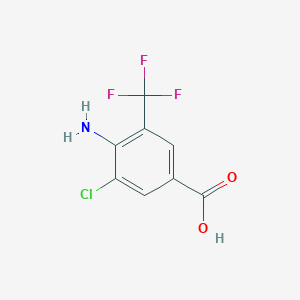
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
Vue d'ensemble
Description
4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid is a mabuterol intermediate . It has a molecular weight of 239.58 and a molecular formula of C8H5ClF3NO2 .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid consists of a benzene ring substituted with an amino group, a chloro group, and a trifluoromethyl group . The exact mass is 238.996094 Da .Physical And Chemical Properties Analysis
4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid has a density of 1.6±0.1 g/cm3, a boiling point of 311.7±42.0 °C at 760 mmHg, and a melting point of 228-236ºC . Its flash point is 142.3±27.9 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into organic molecules has revolutionized drug discovery. Fluorinated compounds often enhance bioavailability, metabolic stability, and binding affinity. In the case of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid, researchers have explored its potential as a pharmacophore in drug design. Some FDA-approved drugs containing the trifluoromethyl group have demonstrated promising therapeutic effects . Further studies could explore its role in novel drug candidates.
Synthesis of Salicylanilide Derivatives
4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of salicylanilide derivatives. These derivatives have applications in agrochemicals and pharmaceuticals. For instance, they may exhibit antimicrobial or antiparasitic properties. Researchers have utilized this compound to create salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling .
C–F Bond Activation
Organofluorine compounds, including those with trifluoromethyl groups, have attracted attention in organic chemistry. Researchers have successfully employed these compounds in C–F bond activation reactions. Notably, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid can participate in anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
Agrochemicals and Crop Protection
Trifluoromethyl-containing compounds play a crucial role in the development of agrochemicals. Researchers have explored the synthesis of trifluoromethylpyridines, which serve as key structural motifs in active agrochemical ingredients. These compounds may exhibit herbicidal, fungicidal, or insecticidal properties. Investigating the potential of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid in this context could yield novel crop protection agents .
Ultra Trace Analysis
Due to its unique properties, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid has been used as an internal standard in ultra trace analysis. Researchers employ gas chromatography/mass spectrometry (GC/MS) methods to detect and quantify fluorinated aromatic carboxylic acids. Its stability and distinctive properties make it suitable for such analytical applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is the respiratory system
Mode of Action
It is suggested that the compound may interact with its targets through processes such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways. For instance, the nucleophilic substitution reactions at the benzylic position could lead to changes in the structure of the target molecules, thereby affecting their function and the pathways they are involved in .
Result of Action
It is suggested that the compound could havecytotoxic activity , potentially making it useful as an anti-cancer agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid. , and it should be used only outdoors or in a well-ventilated area. These precautions suggest that the compound’s action could be influenced by factors such as air quality and ventilation.
Propriétés
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLSLGVFHCTZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405171 | |
| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
CAS RN |
95656-52-3 | |
| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

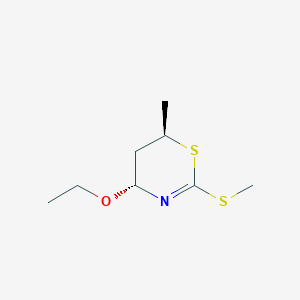






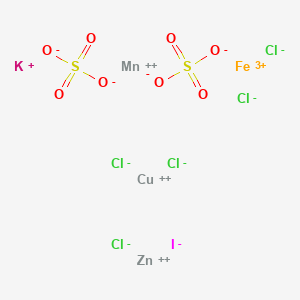
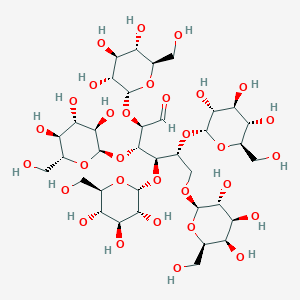

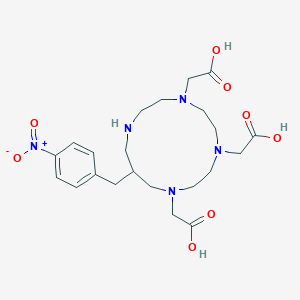
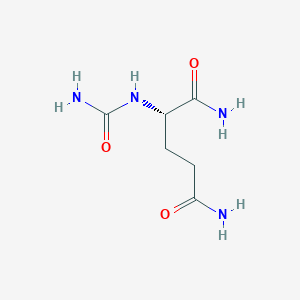

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)